molecular formula C21H25ClFN3O3 B1662829 Mosapride CAS No. 112885-41-3

Mosapride

Cat. No. B1662829
M. Wt: 421.9 g/mol
InChI Key: YPELFRMCRYSPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mosapride is a gastroprokinetic agent that increases the movement of food from the stomach to the intestine . It speeds up the process of gastric emptying and prevents reflux of food into the food pipe . It acts as a selective 5HT4 agonist . The major active metabolite of mosapride, known as M1, additionally acts as a 5HT3 antagonist .


Synthesis Analysis

Solid dispersions of Mosapride with different drug-to-polymer ratios were prepared by a solvent evaporation method . Mosapride was also formulated in an Orodispersible Film (ODF) preparation that can be used for treatment of patients who suffer from gastrointestinal disorders .


Molecular Structure Analysis

The molecular structure of Mosapride is C21H25ClFN3O3 . The calculated molecular properties were generated using the CDK toolkit .


Chemical Reactions Analysis

Spectrophotometric methods have been developed for the assay of Mosapride in pure as well as in pharmaceutical samples . These methods are based on the diazotization coupling reaction of Mosapride .


Physical And Chemical Properties Analysis

The physical and chemical properties of Mosapride include a density of 1.3±0.1 g/cm3, a boiling point of 549.2±50.0 °C at 760 mmHg, and a molecular weight of 421.893 . It also has a partition coefficient n-octanol/water of 4.11E-12mmHg at 25°C .

Scientific Research Applications

1. Insulin Sensitivity and Glycemic Control in Diabetes

Mosapride has been shown to improve insulin sensitivity and glycemic control in patients with Type II diabetes. It enhances the number of insulin receptors and their autophosphorylation, as well as glucose utilization. Mosapride's use resulted in significant reductions in fasting glucose, insulin, and HbA1c concentrations. These effects suggest its potential role in the management of Type II diabetes mellitus (Ueno et al., 2002).

2. Gastrointestinal Motility

Mosapride, as a selective 5-HT4 receptor agonist, has been observed to enhance gastrointestinal motility. It facilitates acetylcholine release from enteric cholinergic neurons, promoting gastric emptying and large-intestine motility. Studies have demonstrated its effectiveness in ameliorating constipation in patients with Parkinson's disease and multiple system atrophy, highlighting its role in managing lower gastrointestinal tract disorders (Liu et al., 2005).

3. Postoperative Recovery

Mosapride has been used to assess its effect on postoperative ileus following colon surgery. It significantly shortened the time to first bowel movement post-surgery and improved postoperative gastric emptying. This suggests its utility in enhancing recovery post-hand-assisted laparoscopic colectomy for carcinoma (Narita et al., 2008).

4. Glucagon-like Peptide-1 Levels and Diabetes Management

Mosapride has been found to increase plasma active and total glucagon-like peptide-1 levels in non-diabetic men. Given its impact on incretin secretion, mosapride may offer antidiabetic effects by elevating GLP-1 secretion, which is integral in glucose regulation and diabetes management (Aoki et al., 2013).

5. Treatment of Gastrointestinal Disorders

Mosapride has shown efficacy in improving symptoms in various gastrointestinal disorders such as chronic gastritis, gastro-oesophageal reflux disease, and functional dyspepsia. Its prokinetic properties have been beneficial in these conditions, making it a valuable therapeutic agent in gastroenterology (Curran & Robinson, 2008).

6. Impact on Esophage

al Motility and Bolus TransitMosapride's effect on esophageal motility and bolus transit has been studied in asymptomatic volunteers. It was observed to increase the rate of complete bolus transit in the esophagus, thereby enhancing esophageal bolus transit. This indicates its potential application in managing esophageal motility disorders (Cho et al., 2006).

Safety And Hazards

Mosapride should be handled with care. It is advised to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation . It is also recommended to avoid dust formation and keep the container tightly closed in a dry and well-ventilated place .

Future Directions

Mosapride combined with a Proton Pump Inhibitor (PPI) significantly improved the reflux symptom score compared with that of PPI alone . This suggests that Mosapride could be a promising option for patients receiving acid suppression agents with incomplete symptom control .

properties

IUPAC Name

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPELFRMCRYSPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048408
Record name Mosapride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mosapride

CAS RN

112885-41-3
Record name Mosapride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112885-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mosapride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112885413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mosapride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11675
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mosapride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamide, 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOSAPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8MFJ1C0BY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred suspension of 4-amino-5-chloro-2-ethoxybenzoic acid (2.9 g) in dichloromethane (50 ml), triethylamine (1.6 g) is added at 25° C. The resulting mixture is cooled to -10° C., and isobutyl chloroformate (2.0 g) is added slowly. After the mixture is stirred at the same temperature for 1 hour, a solution of 2-aminomethyl-4-(4-fluorobenzyl)morpholine (3.0 g) in dichloromethane (10 ml) is added. The reaction mixture is stirred for 1 hour at a temperature of between -10° C. and -5° C. and then at 25° C. overnight. The mixture is washed successively with water, 10% aqueous sodium hydroxide solution and saturated aqueous sodium chloride solution, dried over magnesium sulfate, and evaporated under reduced pressure. The residue is recyrstallized from ethanol to give the title compound (4.1 g), mp 151°-153° C.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Stannous chloride dihydrate (5.4 g) is added to a stirred mixture of 5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]-4-nitrobenzamide (2.2 g), ethanol (30 ml), and ethyl acetate (30 ml). The reaction mixture is stirred at 70° C. for 2 hours and concentrated. The residue is basified with aqueous potassium carbonate solution and extracted with ethyl acetate. The organic layer is washed successively with water and saturated aqueous sodium chloride solution, dried over magnesium sulfate, and evaporated. The residue is recrystallized from ethanol to give the title compound (1.1 g), mp 151°-153° C.
[Compound]
Name
Stannous chloride dihydrate
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]-4-nitrobenzamide
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 4-acetylamino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (2.0 g) and 10% hydrochloric acid (40 ml) is refluxed with stirring for 1 hour and cooled. The reaction mixture is neutralized with aqueous sodium hydroxide solution and extracted with chloroform. The organic layer is dried over magnesium sulfate and evaporated. The residue is recrystallized from ethanol to give the title compound (1.4 g), mp 151°-153° C.
Name
4-acetylamino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of 2-aminomethyl-4-(4-fluorobenzyl)morpholine (2.5 g) in dichloromethane (50 ml), 4-amino-5-chloro-2-ethoxybenzoic acid (2.7 g) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (2.4 g) are added, and the mixture is stirred at 25° C. for 4 hours. The reaction mixture is washed successively with water, aqueous sodium hydroxide solution and saturated aqueous sodium chloride solution, dried over magnesium sulfate, and evaporated under reduced pressure. The residue is recrystallized from ethanol to give the title compound (3.0 g), mp 151°-153° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mosapride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Mosapride
Reactant of Route 3
Reactant of Route 3
Mosapride
Reactant of Route 4
Reactant of Route 4
Mosapride
Reactant of Route 5
Reactant of Route 5
Mosapride
Reactant of Route 6
Reactant of Route 6
Mosapride

Citations

For This Compound
6,730
Citations
MP Curran, DM Robinson - Drugs, 2008 - Springer
… After oral administration of single doses of mosapride 5–40 mg, peak mosapride … Mosapride mean C max values after a single dose of mosapride 5, 10, 20 or 40 mg were 30.7, 63.6, …
Number of citations: 118 link.springer.com
BI Hallerbäck, G Bommelaer… - Alimentary …, 2002 - Wiley Online Library
… This study demonstrated no significant difference between mosapride 5 mg bd, mosapride 10 mg bd, mosapride 7.5 mg tds and placebo with regard to treatment efficacy in functional …
Number of citations: 148 onlinelibrary.wiley.com
CS Bang, JH Kim, GH Baik, HS Kim… - Journal of …, 2015 - Wiley Online Library
Background and Aim The aim of this study was to assess the therapeutic effect of mosapride in patients with functional dyspepsia ( FD ). Methods Randomized controlled trials ( RCT s) …
Number of citations: 54 onlinelibrary.wiley.com
Ruth, Hamelin, Röhss, Lundell - Alimentary pharmacology & …, 1998 - Wiley Online Library
Background: Mosapride is a novel prokinetic agent facilitating acetylcholine release from the enteric cholinergic neurones through a selective 5‐HT 4 receptor agonistic action. It is also …
Number of citations: 162 onlinelibrary.wiley.com
H Kusunoki, K Haruma, J Hata, T Kamada… - Journal of …, 2010 - Springer
… The aim of the present study was to clarify the effects of mosapride citrate on proximal gastric accommodation and gastroduodenal motility in healthy volunteers, using ultrasonography. …
Number of citations: 47 link.springer.com
Y Mine, T Yoshikawa, S Oku, R Nagai, N Yoshida… - … of Pharmacology and …, 1997 - ASPET
… In addition, mosapride caused relaxation of the carbachol-… nM, respectively; this indicates that mosapride has a low affinity for colon … In conclusion, these studies indicate that mosapride …
Number of citations: 169 jpet.aspetjournals.org
Q Liu, CC Feng, EM Wang, XJ Yan… - World journal of …, 2013 - ncbi.nlm.nih.gov
… reflux disease (GERD) symptoms, and mosapride is a selective 5-HT 4 receptor … mosapride to proton pump inhibitors (PPIs) in the treatment of GERD. Based on this research, mosapride …
Number of citations: 30 www.ncbi.nlm.nih.gov
K Koshino, K Adachi, K Furuta, S Ohara… - Journal of …, 2010 - Wiley Online Library
… whether mosapride, a … mosapride administration were recorded using a cross-over protocol. Post-prandial acidic and non-acidic reflux levels were also recorded. Results: Mosapride at …
Number of citations: 42 onlinelibrary.wiley.com
M Hongo, S Harasawa, T Mine, I Sasaki… - Journal of …, 2012 - Wiley Online Library
… The present study was conducted to compare the clinical effectiveness of mosapride and … either with mosapride (n = 311) or teprenone (n = 307). Two-week treatment with mosapride …
Number of citations: 74 onlinelibrary.wiley.com
W Wei, ZZ Ge, H Lu, YJ Gao, YB Hu… - … of gastroenterology and …, 2007 - Wiley Online Library
… The aim of this study was to determine the effect of oral mosapride on gastrointestinal … mosapride citrate or nothing. Patients in the mosapride group (n = 30) received 10 mg mosapride …
Number of citations: 102 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.